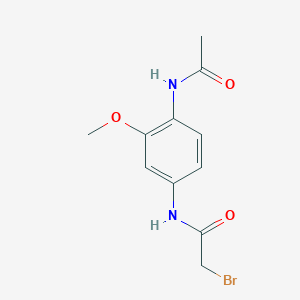
n-(4-Acetamido-3-methoxyphenyl)-2-bromoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Acetamido-3-metoxifenil)-2-bromoacetamida es un compuesto químico que presenta un grupo bromoacetamida unido a un anillo fenilo sustituido con grupos acetamido y metoxilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-Acetamido-3-metoxifenil)-2-bromoacetamida generalmente implica la bromación de un compuesto precursor, como N-(4-Acetamido-3-metoxifenil)acetamida. La reacción se lleva a cabo utilizando agentes bromantes como bromo o N-bromosuccinimida (NBS) en presencia de un solvente como ácido acético o diclorometano. Las condiciones de reacción a menudo incluyen el mantenimiento de una temperatura baja para controlar la velocidad de reacción y evitar reacciones secundarias.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a una escala mayor. El proceso se optimizaría para el rendimiento y la pureza, teniendo en cuenta la rentabilidad y el impacto ambiental. Los reactores de flujo continuo y los sistemas automatizados podrían emplearse para garantizar una calidad y eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-Acetamido-3-metoxifenil)-2-bromoacetamida puede someterse a varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por nucleófilos como aminas, tioles o alcóxidos.
Oxidación y reducción: El compuesto puede ser oxidado o reducido en condiciones específicas para producir diferentes productos.
Hidrólisis: El enlace amida puede hidrolizarse en condiciones ácidas o básicas para producir los ácidos y aminas correspondientes.
Reactivos y condiciones comunes
Sustitución: Reactivos como azida de sodio, tiocianato de potasio o metóxido de sodio en solventes como etanol o dimetilsulfóxido (DMSO).
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Hidrólisis: Condiciones ácidas utilizando ácido clorhídrico o condiciones básicas utilizando hidróxido de sodio.
Productos principales
Sustitución: Formación de azidas, tiocianatos o éteres.
Oxidación: Formación de los ácidos o cetonas correspondientes.
Reducción: Formación de aminas o alcoholes.
Hidrólisis: Formación de ácidos carboxílicos y aminas.
Aplicaciones Científicas De Investigación
N-(4-Acetamido-3-metoxifenil)-2-bromoacetamida tiene varias aplicaciones en la investigación científica:
Química medicinal: Puede utilizarse como intermedio en la síntesis de compuestos farmacéuticos con potenciales efectos terapéuticos.
Síntesis orgánica: Sirve como un bloque de construcción para la síntesis de moléculas más complejas.
Estudios biológicos: El compuesto puede utilizarse para estudiar las interacciones enzimáticas y los mecanismos de inhibición.
Aplicaciones industriales: Puede utilizarse en el desarrollo de nuevos materiales o como reactivo en procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(4-Acetamido-3-metoxifenil)-2-bromoacetamida depende de su aplicación específica. En química medicinal, puede actuar inhibiendo enzimas o interactuando con objetivos moleculares específicos. El grupo bromoacetamida puede formar enlaces covalentes con sitios nucleofílicos en proteínas u otras biomoléculas, lo que lleva a la inhibición o modificación de su función. Los grupos acetamido y metoxilo pueden mejorar la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- N-(4-Acetamido-3-metoxifenil)acetamida
- N-(4-Acetamido-3-metoxifenil)sulfonamida
- N-(4-Acetamido-3-metoxifenil)ftalamida ácida
Singularidad
N-(4-Acetamido-3-metoxifenil)-2-bromoacetamida es única debido a la presencia del grupo bromoacetamida, que confiere reactividad distinta y potencial para la modificación covalente de biomoléculas. Esto lo convierte en una herramienta valiosa en química medicinal para el desarrollo de inhibidores enzimáticos y otros agentes terapéuticos.
Propiedades
Número CAS |
194723-15-4 |
|---|---|
Fórmula molecular |
C11H13BrN2O3 |
Peso molecular |
301.14 g/mol |
Nombre IUPAC |
N-(4-acetamido-3-methoxyphenyl)-2-bromoacetamide |
InChI |
InChI=1S/C11H13BrN2O3/c1-7(15)13-9-4-3-8(5-10(9)17-2)14-11(16)6-12/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) |
Clave InChI |
UIWKHFWLOZCTIR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)NC(=O)CBr)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



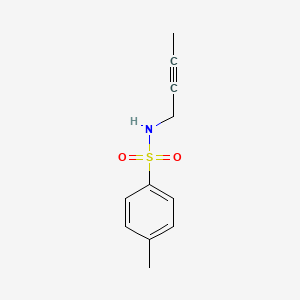
![N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12574163.png)
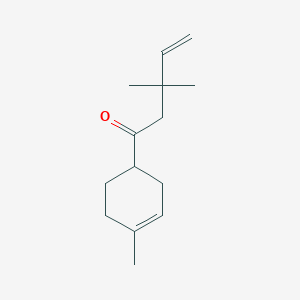
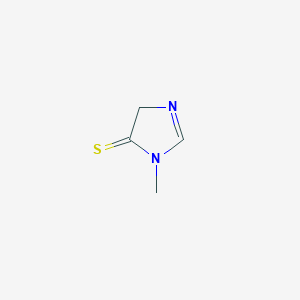
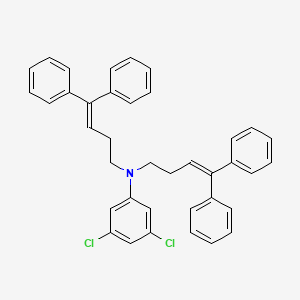

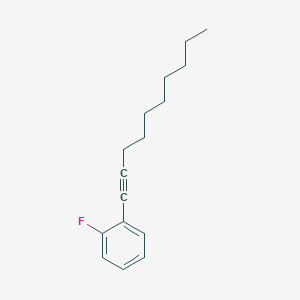
![4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12574182.png)
![1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro-](/img/structure/B12574187.png)
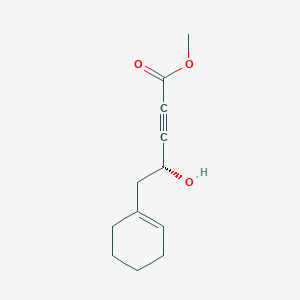
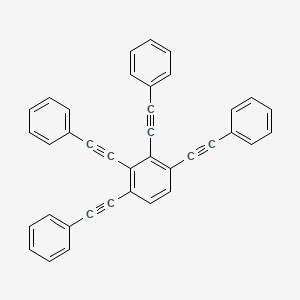
![(2S)-2-[(4-fluorophenyl)methyl]piperazine](/img/structure/B12574212.png)
![Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-](/img/structure/B12574225.png)
